Digoxin

描述

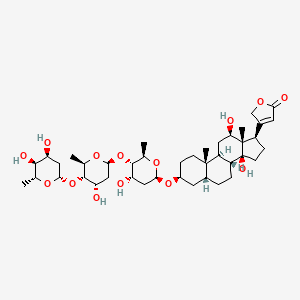

Structure

2D Structure

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHDMANZUZIPE-PUGKRICDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022934 | |

| Record name | Digoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.36 g/cu cm at 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine. | |

CAS No. |

20830-75-5 | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20830-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3.beta.,5.beta.,12.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Digoxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73K4184T59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Seminal Discoveries in Digoxin Research

Early Ethnobotanical and Medical Applications of Digitalis Species

Plants belonging to the genus Digitalis, commonly known as foxglove, have a long history of medicinal use predating formal scientific investigation. Ancient cultures, including the Egyptians, were known to utilize medicinal plants containing cardiac glycosides. ahajournals.org The Digitalis plant was described by Dioscorides and Galen in ancient Greece, and its use was also mentioned in Welsh physicians' writings around 1250 A.D. acponline.org Herbalists historically employed the plant for various ailments, including epilepsy and wound healing. acponline.org In the sixteenth century, Leonhard Fuchs (1501–1566) provided a detailed account of the medicinal use of foxglove, suggesting potential diuretic properties when taken orally and as a remedy for wounds when applied topically. bjcardio.co.uk Fuchs is also credited with coining the name 'Digitalis purpurea'. bjcardio.co.uk Around the same period, the potential toxicity of the plant was also recognized. bjcardio.co.uk

William Withering's Contributions to Digitalis Therapy and Clinical Observations (1785)

A pivotal moment in the history of Digitalis came with the work of English physician and botanist William Withering (1741–1799). countrydoctormuseum.orgdrugbank.com In 1785, Withering published his landmark treatise, "An Account of the Foxglove, and some of its medical uses; with practical remarks on dropsy, and other diseases." christies.combiodiversitylibrary.orgcambridge.org This publication is considered the first systematic investigation into the use of Digitalis for treating dropsy, a condition characterized by edema or swelling often caused by congestive heart failure. bjcardio.co.ukcountrydoctormuseum.org

Withering's interest in foxglove was sparked by a traditional folk remedy for dropsy used by an old woman in Shropshire. christies.com He observed that this remedy, composed of numerous herbs, likely owed its effectiveness to the foxglove. christies.com Over a decade, Withering conducted extensive clinical trials on more than 150 patients to define the effective use and appropriate dosage of Digitalis purpurea for dropsy and heart disease. christies.comcambridge.org His 1785 account detailed the plant's utility, methods of extraction, precise measurements for preparing an infusion, and expected side effects. bjcardio.co.ukcountrydoctormuseum.orgchristies.com Although largely unaware of the drug's direct cardiac effects, Withering successfully treated many patients with congestive heart failure and documented striking examples of Digitalis toxicity. nih.gov He noted that Digitalis was believed to slow the heart rate in patients with an irregular pulse and lead to diuresis. ahajournals.org Withering's work elevated the use of foxglove from a traditional folk remedy to a subject of scientific medicine. countrydoctormuseum.org

Evolution from Crude Digitalis Extracts to Purified Digoxin

Following Withering's foundational work, research continued to identify and isolate the active compounds within Digitalis plants. Initially, therapy involved using crude plant extracts or mixtures of glycosides. nih.gov The transition towards purified compounds marked a significant step, allowing for better control and understanding of the therapeutic effects.

In 1841, E. Homolle and Theodore Oeuvenne were recognized for their isolation of digitalin, an active component of the plant. acponline.org Oscar Schmiedeberg subsequently isolated digitoxin (B75463) in 1875. acponline.org The specific compound this compound was first isolated in 1930 by Dr. Sydney Smith from the woolly foxglove plant, Digitalis lanata. acponline.orgnih.govwikipedia.orgnih.gov This isolation from Digitalis lanata was significant as emerging evidence suggested the leaves of this species were more potent than those of Digitalis purpurea. bjcardio.co.uk

The initial isolation process described involved dissolving dried plant material in acetone (B3395972) and boiling the solution in chloroform. wikipedia.org This solution was then reacted with acetic acid, a small amount of ferric chloride, and sulfuric acid (known as the Keller reaction). wikipedia.org this compound was distinguishable from other glycosides by the olive-green colored solution produced by this reaction, which was completely free of red. wikipedia.org Modern manufacturing processes continue to derive this compound from dried foxglove leaves through extraction to produce pure this compound for pharmaceutical use. nih.gov While total synthesis of cardiac steroids has been achieved, it is not used commercially; this compound is isolated from Digitalis lanata. nih.gov Due to its plant origin, this compound can contain other cardiac glycosides, including digitoxin, as impurities, although purity is typically high in pharmaceutical preparations. nih.gov

Key Milestones in Understanding this compound's Therapeutic Actions and Early Clinical Acceptance

The understanding of how Digitalis compounds exert their effects evolved over time. Withering's initial observations noted diuretic effects and alluded to a "power over the motion of the heart." ahajournals.orgbjcardio.co.uk By 1900, physiological experiments, particularly in frogs, demonstrated that Digitalis increased the force of contraction of the isolated heart. bjcardio.co.uk This positive inotropic effect (increasing myocardial contractility) became a central focus of research. bjcardio.co.uktg.org.au

Alongside the inotropic effect, researchers also investigated the influence of Digitalis on cardiac conducting tissues. bjcardio.co.uk this compound is now understood to have positive inotropic and negative chronotropic (slowing heart rate) mechanisms of action. bjcardio.co.uk It also acts as an antiarrhythmic by reducing conductivity at the atrioventricular (AV) node. bjcardio.co.uk

The central mechanism of action underlying this compound's effects, the inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump, was discovered by Schatzmann in 1953. bjcardio.co.uk This inhibition increases intracellular sodium, which in turn increases intracellular calcium available to contractile proteins, leading to increased force of myocardial contraction. ahajournals.orgdrugbank.comtg.org.au this compound also has parasympathetic effects, particularly on the AV node, and can influence the autonomic nervous system. drugbank.comwikipedia.orgtg.org.au

Despite the initial use of Digitalis preparations dating back to 1785, purified this compound was first approved by the FDA in 1954. drugbank.comnih.gov For over a century, Digitalis (including extracts and later purified this compound) was a mainstay treatment for heart failure (then known as cardiac dropsy) and atrial fibrillation. acponline.orgwikipedia.orgnih.gov Early clinical acceptance was based on observations of its ability to treat edematous states and irregular heartbeats. ahajournals.org The relief of heart failure symptoms with this compound therapy, including increased exercise capacity and reduced hospitalizations, was demonstrated in clinical studies. drugbank.com

While the use of Digitalis predated a complete understanding of its mechanism of action, its observed clinical benefits in treating symptoms of heart failure and controlling heart rate in atrial fibrillation led to its early and sustained acceptance in cardiovascular medicine. bjcardio.co.ukdrugbank.com

Mechanistic Elucidations of Digoxin at Cellular and Systemic Levels

Direct Myocardial Actions of Digoxin

The primary therapeutic effect of this compound on the heart muscle is an increase in the force of contraction, a positive inotropic effect. droracle.ai This is achieved through a cascade of events at the cellular level, beginning with the inhibition of a crucial ion pump.

Inhibition of Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase) Alpha Subunits

The principal molecular target of this compound is the Na+/K+-ATPase pump, an enzyme embedded in the cell membrane of cardiac myocytes. patsnap.comnih.gov This pump is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are vital for normal cellular function. patsnap.com The Na+/K+-ATPase is composed of alpha and beta subunits, with the alpha subunit containing the binding site for ATP, ions, and cardiac glycosides like this compound. tandfonline.comresearchgate.net There are different isoforms of the alpha subunit, and this compound exhibits varying affinities for them. tandfonline.com

This compound binds to the alpha-subunit of the Na+/K+-ATPase, leading to its inhibition. tandfonline.comnih.gov This binding is reversible and is influenced by the extracellular concentration of potassium; lower potassium levels enhance this compound's binding and its inhibitory effect. cvpharmacology.com The inhibition of this pump disrupts the normal transport of three sodium ions out of the cell in exchange for two potassium ions into the cell. ecglectures.com

Impact on Intracellular Ion Homeostasis: Sodium and Calcium Dynamics

The inhibition of the Na+/K+-ATPase pump by this compound leads to a progressive increase in the intracellular concentration of sodium. patsnap.comcvpharmacology.com This alteration in the sodium gradient has a significant secondary effect on another ion transport system known as the sodium-calcium (Na+/Ca2+) exchanger. patsnap.com Under normal physiological conditions, the Na+/Ca2+ exchanger utilizes the electrochemical gradient of sodium to extrude calcium (Ca2+) from the cell. patsnap.com

With the increase in intracellular sodium caused by this compound, the driving force for the Na+/Ca2+ exchanger to pump calcium out of the cell is reduced. patsnap.comcvpharmacology.com This results in a net decrease in calcium efflux and a subsequent accumulation of calcium within the cardiac myocyte. patsnap.comdroracle.ai

Modulation of Myocardial Contractility via Calcium-Troponin C Interaction

The elevated intracellular calcium concentration is the direct trigger for enhanced myocardial contractility. droracle.ainih.gov The increased cytosolic calcium leads to greater uptake and storage of calcium into the sarcoplasmic reticulum (SR), a specialized intracellular organelle in muscle cells, via the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. ecglectures.com

During cardiac contraction (systole), a larger amount of calcium is released from the SR, making more calcium available to bind to the regulatory protein troponin C. cvpharmacology.com The binding of calcium to troponin C initiates a conformational change in the troponin-tropomyosin complex, which exposes the actin-binding sites for myosin, leading to the formation of cross-bridges and subsequent muscle contraction. ebmconsult.com The increased availability of intracellular calcium results in a more forceful and rapid systolic contraction, which is the hallmark of this compound's positive inotropic effect. droracle.ai

Table 1: Cellular Actions of this compound

| Cellular Target/Process | Mechanism of Action | Consequence |

|---|---|---|

| Na+/K+-ATPase Pump | Inhibition of the alpha subunit. tandfonline.comnih.gov | Increased intracellular sodium concentration. patsnap.comcvpharmacology.com |

| Na+/Ca2+ Exchanger | Reduced efficiency due to altered sodium gradient. patsnap.com | Decreased calcium efflux, leading to increased intracellular calcium. patsnap.comdroracle.ai |

| Sarcoplasmic Reticulum | Increased calcium uptake and storage. ecglectures.com | Enhanced calcium release during systole. cvpharmacology.com |

| Troponin C | Increased binding of calcium. cvpharmacology.com | Enhanced myocardial contractility (positive inotropy). droracle.ai |

Neurohormonal and Autonomic Nervous System Modulation by this compound

Beyond its direct effects on the myocardium, this compound also exerts significant influence on the autonomic nervous system, contributing to its therapeutic profile. nih.gov These neurohormonal effects involve both the sympathetic and parasympathetic branches of the autonomic nervous system.

Baroreceptor Sensitivity Augmentation

In conditions such as heart failure, there is often an attenuation of baroreceptor sensitivity. ahajournals.orgstudentdoctor.net Baroreceptors are stretch receptors located in the carotid sinus and aortic arch that play a crucial role in the regulation of blood pressure and heart rate. droracle.ai this compound has been shown to improve the function of these baroreceptors. ahajournals.orgahajournals.org

By enhancing baroreceptor sensitivity, this compound leads to an increase in afferent inhibitory signals to the central nervous system. droracle.ai This results in a reduction of sympathetic outflow from the brain and a decrease in the levels of circulating norepinephrine (B1679862). nih.govahajournals.org This sympathoinhibitory effect is beneficial in heart failure, a condition characterized by excessive sympathetic activation. nih.govelsevierpure.com

Parasympathomimetic Effects and Vagal Tone Enhancement

This compound exhibits a vagomimetic action, meaning it mimics the effects of the vagus nerve, a key component of the parasympathetic nervous system. patsnap.comnih.gov This leads to an increase in vagal tone, which has important electrophysiological consequences on the heart. ahajournals.orgnih.gov

The enhanced vagal tone slows the heart rate (a negative chronotropic effect) by decreasing the firing rate of the sinoatrial (SA) node. cvpharmacology.com It also slows the conduction of electrical impulses through the atrioventricular (AV) node (a negative dromotropic effect). cvpharmacology.comahajournals.org This latter effect is particularly useful in controlling the ventricular rate in atrial fibrillation. patsnap.com

Table 2: Neurohormonal and Autonomic Effects of this compound

| Autonomic Target/Process | Mechanism of Action | Consequence |

|---|---|---|

| Baroreceptors | Augmentation of sensitivity. ahajournals.orgahajournals.org | Decreased sympathetic nervous system activation and reduced norepinephrine levels. nih.govahajournals.org |

| Vagus Nerve | Parasympathomimetic effects. patsnap.comnih.gov | Increased vagal tone. ahajournals.orgnih.gov |

| Sinoatrial (SA) Node | Enhanced vagal influence. cvpharmacology.com | Decreased heart rate (negative chronotropy). cvpharmacology.com |

| Atrioventricular (AV) Node | Enhanced vagal influence. cvpharmacology.com | Slowed conduction velocity (negative dromotropy). cvpharmacology.comahajournals.org |

Influence on Renin Release and Associated Pathways

This compound exerts a notable influence on the renin-angiotensin-aldosterone system (RAAS), primarily through the suppression of renin release. Therapeutic doses of this compound have been demonstrated to decrease plasma renin activity. ahajournals.orgnih.gov The underlying mechanism is linked to this compound's primary action of inhibiting the Na+/K+ ATPase pump. bjcardio.co.uk This inhibition may lead to reduced sodium reabsorption in the renal tubules, which in turn can suppress renin secretion through tubuloglomerular feedback. bjcardio.co.uk

Furthermore, in the context of heart failure, this compound's ability to improve baroreceptor sensitivity contributes to its neurohormonal effects. ahajournals.org By enhancing baroreceptor function, this compound can lead to a decrease in sympathetic nervous system activation, which is a known stimulus for renin release. ahajournals.org Studies have shown that even low doses of this compound, which may not significantly alter cardiac contractility, can reduce cardiac norepinephrine spillover, indicating a direct or indirect sympathoinhibitory effect that would also contribute to lower renin levels. ahajournals.org

One study involving patients with chronic congestive heart failure demonstrated a significant reduction in plasma renin activity following the intravenous administration of this compound. nih.gov The maximal effect was observed approximately three hours after administration. nih.gov This suppression of renin activity can subsequently lead to reduced levels of angiotensin II and aldosterone, mitigating their downstream effects of vasoconstriction and sodium retention. nih.gov However, it is noteworthy that in a study of normotensive subjects, oral this compound did not produce a detectable change in plasma renin activity, suggesting that the context of underlying pathophysiology (such as heart failure) may be crucial for this effect to be clinically significant. nih.gov

| Parameter | Baseline (Mean ± SEM) | 3 Hours Post-Digoxin (Mean ± SEM) | P-value |

|---|---|---|---|

| Plasma Renin Activity (ng/mL/hour) | 4.3 ± 0.9 | 2.0 ± 0.9 | <0.05 |

Data from a study on the suppression of the renin-angiotensin system by intravenous this compound in chronic congestive heart failure. nih.gov

Electrophysiological Effects of this compound

Atrioventricular Node Conduction and Refractory Period Modulation

This compound's most prominent electrophysiological effect is on the atrioventricular (AV) node, where it acts to slow conduction and prolong the refractory period. derangedphysiology.comnih.gov This negative dromotropic effect is primarily mediated through an increase in vagal tone, a parasympathomimetic action. ahajournals.orgdovepress.com The enhanced vagal influence on the AV node leads to a longer time for electrical impulses to travel from the atria to the ventricles. ecgwaves.com

The modulation of the AV node's refractory period is a key aspect of this compound's mechanism. Specifically, this compound increases both the effective refractory period (ERP) and the functional refractory period (FRP) of the AV node. ahajournals.org This prolongation of the refractory period means that the AV node is unable to conduct rapid atrial impulses to the ventricles, which is particularly relevant in conditions such as atrial fibrillation. derangedphysiology.com

The significance of the autonomic nervous system in mediating these effects is substantial. In studies conducted on patients with denervated hearts, such as those who have undergone cardiac transplantation, the effects of this compound on the AV node are markedly attenuated. ahajournals.org This indicates that the direct effects of this compound on the AV nodal tissue are minimal at therapeutic concentrations, and the observable clinical effects are largely dependent on intact cardiac innervation. ahajournals.orgnih.gov For instance, one study demonstrated a significant increase in the AV nodal ERP from 315 ± 18 msec to 351 ± 17 msec in patients with intact autonomic nervous systems, while the change in denervated hearts was not statistically significant. ahajournals.org

| Parameter | Patient Group | Control (msec, Mean ± SEM) | After this compound (msec, Mean ± SEM) | P-value |

|---|---|---|---|---|

| A-V Nodal Effective Refractory Period (ERP) | Intact Autonomic Innervation | 315 ± 18 | 351 ± 17 | <0.05 |

| Denervated Hearts (Transplant) | 280 ± 22 | 297 ± 18 | Not Significant | |

| A-V Nodal Functional Refractory Period (FRP) | Intact Autonomic Innervation | 426 ± 42 | 460 ± 46 | <0.01 |

| Denervated Hearts (Transplant) | 368 ± 18 | 377 ± 18 | Not Significant |

Comparative data showing the effects of this compound on AV nodal refractory periods in patients with and without cardiac autonomic innervation. ahajournals.org

Pharmacokinetic and Pharmacodynamic Research of Digoxin in Specialized Populations

Determinants of Digoxin Disposition and Inter-Individual Variability

The disposition of this compound in the human body is complex and subject to significant variability among individuals. This variability is influenced by a confluence of physiological and genetic factors that affect its absorption, distribution, metabolism, and excretion. Understanding these determinants is crucial for optimizing therapeutic outcomes while minimizing the risk of toxicity. Key factors contributing to this inter-individual variability include renal function, body composition, and the activity of drug transporters.

Influence of Renal Function on this compound Clearance

Renal excretion is the primary route of elimination for this compound, with approximately 70% of the drug cleared unchanged by the kidneys. nih.gov Consequently, renal function is the most significant determinant of this compound clearance and its elimination half-life. The clearance of this compound is directly proportional to the glomerular filtration rate (GFR), which is often estimated using creatinine (B1669602) clearance (CrCl). nih.govresearchgate.net In patients with impaired renal function, the clearance of this compound is markedly reduced, leading to a prolonged elimination half-life and an increased risk of accumulation and toxicity if dosages are not adjusted. droracle.ainih.gov

The strong correlation between creatinine clearance and this compound clearance allows for the development of dosing nomograms to guide therapy in patients with varying degrees of renal function. nih.gov As renal function declines, the non-renal clearance pathways, primarily hepatic metabolism, play a proportionally larger role in this compound elimination, although this compensatory mechanism is insufficient to prevent drug accumulation in severe renal impairment. basicmedicalkey.com The volume of distribution of this compound may also be reduced in patients with severe renal failure, further complicating the pharmacokinetic profile. droracle.ai

Table 1: Relationship Between Renal Function and this compound Clearance

| Creatinine Clearance (mL/min) | Approximate this compound Clearance (% of normal) | Elimination Half-Life (hours) |

|---|---|---|

| > 80 | 100% | 36-48 |

| 50-80 | 60-80% | 48-72 |

| 10-50 | 30-60% | 72-96 |

| < 10 | < 30% | > 96 |

Impact of Body Weight and Serum Albumin Concentration

Body weight and composition are important factors influencing the volume of distribution (Vd) of this compound. This compound is a hydrophilic drug that distributes extensively into lean tissues, including the myocardium, but poorly into adipose tissue. mhmedical.com Therefore, in obese individuals, the Vd of this compound correlates better with ideal body weight (IBW) or lean body mass rather than total body weight (TBW). basicmedicalkey.comjohnshopkins.edu Calculating loading doses based on TBW in obese patients can lead to erroneously high initial serum concentrations. ahajournals.org Conversely, in underweight patients, actual body weight should be used for pharmacokinetic calculations. mhmedical.com The average volume of distribution in adults with normal renal function is approximately 7 L/kg. basicmedicalkey.com

The binding of this compound to serum proteins, primarily albumin, is relatively low, at about 25%. nih.govnih.gov This limited protein binding means that changes in serum albumin concentration, as seen in conditions like malnutrition or liver disease, have a less pronounced effect on the free (active) fraction of this compound compared to highly protein-bound drugs. nih.gov While hypoalbuminemia can theoretically increase the unbound fraction of this compound, its clinical significance is generally considered minor in the context of the numerous other factors that influence this compound pharmacokinetics.

Role of Drug Transporters in this compound Pharmacokinetics (e.g., P-glycoprotein)

The efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, plays a critical role in the pharmacokinetics of this compound. nih.govoup.com P-gp is expressed in various tissues, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, and the apical membrane of renal proximal tubular cells. oup.comnih.gov In these locations, P-gp actively transports this compound back into the intestinal lumen, into the bile, and into the urine, respectively, thereby limiting its oral absorption and enhancing its elimination. nih.gov

The activity of P-gp is a significant source of inter-individual variability in this compound disposition and a major site for drug-drug interactions. oup.comahajournals.org Co-administration of drugs that inhibit P-gp can lead to a substantial increase in this compound serum concentrations and an elevated risk of toxicity. ahajournals.orgnih.gov Conversely, inducers of P-gp can decrease this compound bioavailability and therapeutic effect. nih.gov Genetic polymorphisms in the ABCB1 gene can also influence P-gp expression and function, potentially affecting this compound pharmacokinetics, although the clinical relevance of this is still under investigation. nih.govkarger.comresearchgate.net Studies have shown that patients with obesity may have higher hepatic P-gp expression, which could contribute to lower systemic exposure to this compound. nih.govnih.govresearchgate.net

Table 2: Effect of P-glycoprotein Modulators on this compound Serum Concentrations

| Modulator Type | Examples | Effect on this compound Serum Concentration |

|---|---|---|

| Inhibitors | Amiodarone, Verapamil (B1683045), Quinidine (B1679956), Clarithromycin, Itraconazole, Spironolactone | Increase |

| Inducers | Rifampin, St. John's Wort | Decrease |

Molecular and Physiological Factors Influencing this compound Pharmacodynamics

The pharmacodynamic effects of this compound, including its inotropic and chronotropic actions, are directly related to its concentration at the site of action, the myocardium. The relationship between serum this compound concentrations and the physiological response is complex and is influenced by various molecular and physiological factors.

Correlation Between this compound Serum Concentration and Cardiac Tissue Uptake

This compound exerts its therapeutic effect by binding to and inhibiting the Na+/K+-ATPase pump in myocardial cells. nih.gov The extent of this inhibition is dependent on the concentration of this compound in the cardiac tissue. While there is a correlation between serum this compound concentration and myocardial this compound concentration, this relationship is not always linear and can be influenced by several factors. nih.gov Studies in pediatric patients have shown that the ratio of atrial to serum this compound concentrations can be highly variable. nih.gov

After administration, this compound undergoes a distribution phase, moving from the central compartment (plasma) to the peripheral compartment, which includes the myocardium. mhmedical.com Serum concentrations drawn during this distribution phase (typically within 6-8 hours of a dose) may not accurately reflect the concentration at the site of action and can be misleadingly high. nih.govmhmedical.com The tissue-to-serum concentration ratio can also be affected by factors that alter tissue binding, although these are not fully elucidated. nih.gov Despite these complexities, monitoring serum this compound concentrations remains a practical, albeit imperfect, surrogate for assessing tissue levels and guiding therapy.

Relationship Between Therapeutic Range and Physiological Responses

The therapeutic range for this compound is narrow, and there is significant overlap between concentrations that produce therapeutic effects and those that cause toxicity. medscape.comtestcatalog.org The traditionally accepted therapeutic range is 0.8 to 2.0 ng/mL, but more recent evidence, particularly for heart failure, suggests that lower concentrations may be more beneficial and safer. nih.govfrontiersin.orguspharmacist.com

Retrospective analyses of major clinical trials have indicated that serum this compound concentrations between 0.5 and 0.9 ng/mL are associated with reduced mortality and hospitalizations in patients with heart failure. aafp.orgnih.gov In contrast, concentrations above 1.2 ng/mL have been linked to an increased risk of mortality. uspharmacist.comaafp.org The physiological responses to this compound are concentration-dependent. Low concentrations primarily elicit neurohormonal effects, such as decreased sympathetic activity and increased vagal tone, which are beneficial in heart failure. uspharmacist.comahajournals.org Higher concentrations are required for more pronounced positive inotropic effects and for ventricular rate control in atrial fibrillation. uspharmacist.com However, these higher concentrations are also associated with a greater risk of toxicity. medscape.com

Table 3: this compound Serum Concentration and Associated Physiological Responses

| Serum Concentration (ng/mL) | Primary Physiological Response in Heart Failure | Associated Clinical Outcomes |

|---|---|---|

| 0.5 - 0.9 | Neurohormonal modulation (decreased sympathetic tone, increased vagal tone) | Reduced mortality and hospitalizations nih.gov |

| 1.0 - 1.2 | Modest positive inotropic effects, continued neurohormonal effects | Symptom improvement, but potential for increased risk aafp.org |

| > 1.2 | More pronounced positive inotropic effects, increased risk of toxicity | Increased risk of mortality uspharmacist.comaafp.org |

| > 2.0 | High risk of toxicity | Manifestations of digitalis toxicity nih.govmedscape.com |

Pharmacogenomic Studies in this compound Response

The therapeutic and toxic effects of this compound, a cardiac glycoside with a narrow therapeutic index, are subject to significant inter-individual variability. clinpgx.org This variability is not fully explained by clinical factors alone, leading researchers to explore the role of genetic variations in patient response. nih.gov Pharmacogenomic studies have emerged as a critical field of research, aiming to elucidate the genetic underpinnings of this compound's pharmacokinetics and pharmacodynamics to pave the way for personalized therapeutic strategies.

Genetic Polymorphisms Affecting this compound Metabolism and Transport (e.g., ABCB1 gene)

A primary focus of this compound pharmacogenomic research has been the ABCB1 gene, which encodes for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the absorption and elimination of this compound. nih.govnih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the ABCB1 gene can alter the function of P-gp, thereby influencing the bioavailability and clearance of this compound.

Several key SNPs in the ABCB1 gene have been extensively studied for their association with this compound pharmacokinetics:

C3435T (rs1045642): This synonymous SNP in exon 26 has been one of the most investigated polymorphisms. Some studies have associated the T allele with reduced P-gp expression and function, leading to higher plasma concentrations of this compound. karger.com However, the findings have been inconsistent across various studies and ethnic populations. karger.comresearchgate.net A meta-analysis of studies in Caucasian and Japanese subjects did not find a major influence of the C3435T SNP on this compound exposure as measured by the area under the concentration-time curve (AUC), although maximum concentration (Cmax) values were lower in individuals with the CC genotype compared to those with the TT genotype. karger.com

G2677T/A (rs2032582): This non-synonymous SNP in exon 21 results in an amino acid substitution (Alanine to Serine or Threonine). The presence of the T or A allele has been linked to altered P-gp activity, which can affect this compound transport. nih.gov Some research suggests that these variants may lead to lower P-gp function and consequently higher this compound levels, though results have been conflicting. nih.gov

C1236T (rs1128503): Located in exon 12, this synonymous SNP is often studied in conjunction with other ABCB1 polymorphisms. It is in linkage disequilibrium with other SNPs, meaning they are often inherited together, which can complicate the interpretation of its independent effect on this compound pharmacokinetics. nih.gov

The interplay of these SNPs, often inherited as haplotypes, may have a more significant impact on P-gp function and this compound disposition than individual polymorphisms alone. For instance, the TTT haplotype, which combines the T alleles of C1236T, G2677T, and C3435T, has been associated with increased this compound concentrations in some patient populations. nih.gov

Genetic Contributions to this compound Plasma Concentration Variability

The genetic polymorphisms within the ABCB1 gene are significant contributors to the observed variability in this compound plasma concentrations among patients. Alterations in P-gp function due to these genetic variants can directly impact the amount of this compound absorbed and eliminated, leading to different systemic exposures even with standardized dosing.

Studies have demonstrated that individuals carrying certain ABCB1 genotypes may exhibit significantly different pharmacokinetic profiles. For example, some research has indicated that patients with the 3435 TT genotype have higher this compound plasma concentrations compared to those with the CC genotype. karger.com This is thought to be due to decreased intestinal P-gp expression and efflux activity in TT carriers, resulting in increased absorption of orally administered this compound. researchgate.net

The following interactive table summarizes findings from a meta-analysis on the influence of the ABCB1 C3435T polymorphism on this compound pharmacokinetic parameters.

| Genotype | AUC (ng·h/mL) | Cmax (ng/mL) |

| CC | 15.8 (± 5.1) | 2.1 (± 0.6) |

| CT | 16.5 (± 4.9) | 2.3 (± 0.7) |

| TT | 17.2 (± 5.3) | 2.5 (± 0.8) |

Data adapted from a meta-analysis of multiple studies. Values are presented as mean (± standard deviation). AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters reflecting drug exposure.

It is important to note that the clinical relevance of these modest changes in pharmacokinetics is still a subject of debate, with some studies suggesting that they may not be significant enough to warrant routine genetic testing for dose adjustments. nih.gov

Pharmacogenetic Insights into Patient Sensitivity and Response Heterogeneity

The pharmacogenetic variations that influence this compound's pharmacokinetics also have implications for patient sensitivity and the heterogeneity of clinical response. Differences in systemic this compound exposure resulting from genetic polymorphisms can lead to variations in both therapeutic efficacy and the risk of adverse effects.

A significant area of concern is the association between ABCB1 genotypes and the risk of this compound toxicity. Higher plasma concentrations of this compound in individuals with certain genetic variants can increase the likelihood of adverse events, including life-threatening arrhythmias. A population-based cohort study demonstrated that in this compound users, homozygous carriers of the T allele for C1236T, G2677T, and C3435T had a significantly increased risk of sudden cardiac death (SCD). nih.gov This suggests that these genotypes may predispose patients to the toxic effects of this compound.

The following interactive table illustrates the hazard ratios for sudden cardiac death in this compound users based on their ABCB1 genotype.

| Polymorphism | Genotype | Hazard Ratio (95% CI) for Sudden Cardiac Death |

| C1236T | TT | 1.90 (1.09 - 3.30) |

| G2677T | TT | 1.89 (1.10 - 3.24) |

| C3435T | TT | 1.72 (1.03 - 2.87) |

Data from a prospective, population-based cohort study. The hazard ratio represents the increased risk of sudden cardiac death in this compound users with the specified genotype compared to those with other genotypes.

These findings highlight the potential of pharmacogenetic testing to identify patients at a higher risk of adverse outcomes with this compound therapy. Understanding a patient's genetic makeup could help clinicians to better tailor treatment, potentially by selecting alternative therapies or adjusting dosages to minimize risks. However, the routine clinical application of ABCB1 genotyping for this compound therapy is not yet standard practice, and further research is needed to establish clear guidelines for its use. nih.gov The heterogeneity in study results underscores the complexity of pharmacogenomics and the need for larger, well-designed clinical trials to validate these associations and determine their clinical utility. nih.gov

Advanced Clinical Research on Digoxin in Cardiovascular Syndromes

Digoxin in Chronic Heart Failure Management

The therapeutic utility of this compound in chronic heart failure is a subject of ongoing investigation, with a wealth of data emerging from large-scale clinical trials and contemporary analyses. Research has largely bifurcated into its effects on heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).

In patients with HFrEF, characterized by a left ventricular ejection fraction (LVEF) of 40% or less, research has primarily focused on this compound's impact on mortality, hospitalization rates, and patient-reported outcomes.

The landmark Digitalis Investigation Group (DIG) trial was a large-scale, randomized, double-blind, placebo-controlled study that provided pivotal insights into the role of this compound in HFrEF. The main trial enrolled 6,800 patients with an LVEF of 45% or less who were in normal sinus rhythm. nih.gov

The primary outcome of the DIG trial was all-cause mortality. Over a median follow-up of 37 months, the study found no significant difference in all-cause mortality between the this compound and placebo groups. hcplive.com Specifically, death from any cause occurred in 34.8% of patients receiving this compound and 35.1% of those receiving placebo.

However, the trial demonstrated a significant benefit of this compound in reducing hospitalizations. Patients in the this compound group had a lower rate of hospitalization for worsening heart failure compared to the placebo group. nih.gov The risk of hospitalization due to worsening heart failure was reduced by 28% in the this compound arm. oup.com Furthermore, a composite endpoint of death or hospitalization due to worsening heart failure was also significantly reduced in patients treated with this compound. mayoclinic.org

A pre-specified subgroup analysis of the DIG trial focused on high-risk patients, defined as those with New York Heart Association (NYHA) class III-IV symptoms, an LVEF of less than 25%, or a cardiothoracic ratio greater than 55%. nih.gov In these high-risk cohorts, this compound was associated with a significant reduction in the composite endpoint of heart failure mortality or hospitalization. nih.govnih.gov

Subsequent post-hoc analyses of the DIG trial have suggested that the clinical benefits of this compound may be concentration-dependent. One such analysis indicated that lower serum this compound concentrations (0.5 to 0.9 ng/mL) were associated with reduced mortality and hospitalizations, whereas higher concentrations did not confer a mortality benefit. Current time information in Kansas City, MO, US.

Table 1: Key Outcomes of the Digitalis Investigation Group (DIG) Trial in HFrEF

In the era of modern heart failure therapies, including beta-blockers, mineralocorticoid receptor antagonists, and newer agents, the role of this compound continues to be evaluated. Contemporary analyses, often from large patient registries, have sought to understand its effectiveness in a real-world setting.

An analysis from the Swedish Heart Failure Registry, including over 42,000 patients with HFrEF, found that this compound use was associated with a lower risk of the composite of all-cause mortality or heart failure hospitalization in patients with atrial fibrillation. nih.govnih.gov However, in patients without atrial fibrillation, this compound was associated with a higher risk of this outcome. nih.govnih.gov

The OPTIMIZE-HF registry, a large U.S.-based cohort of hospitalized heart failure patients, has also provided valuable data. In a propensity-matched analysis of this registry, discontinuation of pre-admission this compound in patients with HFrEF was associated with a significantly higher risk of readmission for worsening heart failure and all-cause readmission at 4 years of follow-up. nih.govnih.gov

More recently, the DIGIT-HF trial, a randomized, double-blind, placebo-controlled study, investigated the efficacy and safety of digitoxin (B75463) (a compound related to this compound) in patients with advanced chronic HFrEF. hcplive.com The trial, presented in 2025, demonstrated that digitoxin significantly reduced the composite primary outcome of all-cause mortality and hospital admission for worsening heart failure compared to placebo. hcplive.com

Beyond its effects on mortality and hospitalization, the impact of this compound on patient symptoms and functional capacity is a critical aspect of its clinical evaluation.

A prespecified substudy of the DIG trial assessed the effect of this compound on health-related quality of life using various self-administered questionnaires and a 6-minute walk test. nih.gov While there was a modest improvement in perceived health in the this compound group at 4 months, there were no statistically significant differences in quality of life measures or the 6-minute walk test distance between the this compound and placebo groups at 12 months. nih.gov

In contrast, an analysis of the HF-ACTION trial, which enrolled outpatients with HFrEF, observed that patients receiving this compound at baseline were more likely to have more severe symptoms, as indicated by a higher prevalence of New York Heart Association (NYHA) functional class III/IV symptoms. nih.gov These patients also had worse baseline exercise capacity, measured by peak oxygen consumption (VO2) and the 6-minute walk test, and greater impairments in health status as assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ). nih.gov While this study did not directly measure a change in functional status due to this compound, it highlights that the drug is often used in patients with more significant functional limitations.

The role of this compound in patients with heart failure with preserved ejection fraction (HFpEF), defined as an LVEF of 50% or greater, is less well-established than in HFrEF. Research in this area has been more limited, with data primarily derived from subgroup analyses of larger trials and observational studies.

The ancillary trial of the DIG study included 988 patients with an LVEF greater than 45%. nih.gov In this cohort, this compound had no effect on all-cause mortality. nih.gov There was a trend towards a reduction in hospitalizations for worsening heart failure, but this did not reach statistical significance. nih.gov

A meta-analysis published in 2022, which included seven studies and over 23,000 patients with HFpEF, found that treatment with this compound was associated with a neutral effect on all-cause mortality, all-cause hospitalization, and hospitalization for heart failure. nih.govresearchgate.net

Data from the OPTIMIZE-HF registry also examined the association of this compound initiation with outcomes in hospitalized patients with HFpEF. ahajournals.org In a propensity-matched analysis, this compound initiation was not associated with a significant difference in 30-day or 6-year outcomes, including heart failure readmission and all-cause mortality. nih.gov

Table 2: Summary of Research Findings on this compound in HFpEF

This compound in Heart Failure with Preserved Ejection Fraction (HFpEF)

Challenges and Data Gaps in HFpEF Research

The role of this compound in Heart Failure with preserved Ejection Fraction (HFpEF) remains an area with significant clinical uncertainty, primarily due to a lack of robust, dedicated clinical trials. While the Digitalis Investigation Group (DIG) trial's ancillary study did include patients with HFpEF, it was not powered to definitively assess outcomes in this specific population. The results suggested a neutral effect on all-cause mortality but hinted at a potential reduction in heart failure hospitalizations. However, these findings are considered hypothesis-generating at best and underscore the critical need for more focused research. nih.gov

Key challenges in conducting research in this area include the heterogeneous nature of the HFpEF patient population, with varying underlying pathophysiologies that may respond differently to this compound's mechanisms of action. Furthermore, the reliance on post-hoc analyses of trials designed for heart failure with reduced ejection fraction (HFrEF) or observational data introduces potential for selection bias and confounding variables. nih.gov Prospective, randomized controlled trials specifically designed for the HFpEF population are crucial to elucidate the true efficacy and safety of this compound and to identify any patient subgroups that might derive a net benefit.

This compound in Atrial Fibrillation Management

Rate Control Efficacy in Atrial Fibrillation

This compound is a long-standing therapeutic option for controlling the ventricular rate in patients with atrial fibrillation (AF). Its primary mechanism of action involves enhancing vagal tone, which slows conduction through the atrioventricular (AV) node, thereby reducing the ventricular response to the chaotic atrial impulses. This effect is particularly pronounced at rest.

However, a significant limitation of this compound is its reduced efficacy during periods of increased sympathetic tone, such as during exercise or acute illness. In these situations, other rate-controlling agents like beta-blockers or non-dihydropyridine calcium channel blockers are often more effective. Consequently, this compound is frequently used as part of a combination therapy approach to achieve adequate rate control both at rest and during exertion. It may also be considered as a first-line agent in patients who are predominantly sedentary.

Observational Studies and Clinical Trial Sub-Analyses on Mortality Association in Atrial Fibrillation (e.g., ENGAGE AF-TIMI 48, AFFIRM sub-analysis, ARISTOTLE sub-analysis)

The association between this compound use and mortality in patients with atrial fibrillation has been a subject of considerable debate, fueled by conflicting results from observational studies and post-hoc analyses of major clinical trials.

ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48) : A sub-analysis of this trial revealed that among patients without heart failure, this compound use was independently associated with an increased risk of sudden cardiac death. In patients with concomitant heart failure, this compound was associated with a higher risk of all-cause death, cardiovascular death, and sudden cardiac death.

AFFIRM (Atrial Fibrillation Follow-up Investigation of Rhythm Management) Sub-analysis : An initial post-hoc analysis of the AFFIRM trial reported that this compound was independently associated with a significant increase in all-cause mortality, cardiovascular mortality, and arrhythmic death in patients with AF, irrespective of the presence of heart failure. However, a subsequent propensity-matched analysis from the same trial found no evidence of increased mortality or hospitalization with this compound use, suggesting that the initial findings may have been influenced by confounding variables, as this compound was more likely to be prescribed to sicker patients.

ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) Sub-analysis : A post-hoc analysis of the ARISTOTLE trial found that baseline this compound use was not independently associated with an increased risk of death. However, for patients on this compound, the risk of mortality was directly related to serum this compound concentration, with a significantly increased hazard of death observed at concentrations of 1.2 ng/mL or higher. Furthermore, the initiation of this compound during the trial was independently associated with a higher mortality risk.

These conflicting findings highlight the challenges of interpreting observational data and the potential for prescription bias. The consistent signal of increased risk with higher serum concentrations across multiple analyses underscores the importance of careful therapeutic drug monitoring.

Comparative Efficacy and Safety vs. Other Rate-Control Agents

Direct comparisons of this compound with other rate-control agents, primarily beta-blockers and calcium channel blockers, have been a focus of clinical research to guide therapeutic choices in atrial fibrillation.

Beta-blockers are generally considered more effective than this compound for rate control, particularly during exercise. A prospective, randomized crossover study comparing this compound in combination with low-dose diltiazem (B1670644) versus low-dose betaxolol (B1666914) found that the betaxolol combination was superior in reducing ventricular rates both at rest and during exercise.

The RATE-AF (Rate Control Therapy Evaluation in Permanent Atrial Fibrillation) trial, a randomized clinical trial, compared low-dose this compound with bisoprolol (B1195378) in older patients with permanent AF and heart failure symptoms. The trial found no significant difference in the primary endpoint of patient-reported quality of life at 6 months. However, this compound was associated with fewer adverse events compared to bisoprolol. At 12 months, some quality of life measures and a reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) favored this compound.

In terms of safety, while this compound has a narrow therapeutic window and a risk of toxicity, beta-blockers and calcium channel blockers have their own safety considerations, including bradycardia, hypotension, and negative inotropic effects, which can be detrimental in certain patient populations. The choice of agent often depends on patient-specific factors, including comorbidities, activity level, and blood pressure.

This compound Use in Atrial Fibrillation with Co-existent Heart Failure

The 2022 AHA/ACC/HFSA Guideline for the Management of Heart Failure acknowledges that this compound can be beneficial in patients with HFrEF to decrease hospitalizations. For rate control in AF, it is often used in conjunction with beta-blockers.

Mechanisms of this compound-Induced Adverse Cardiovascular Events

The primary mechanism of action of this compound is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn promotes an increase in intracellular calcium via the sodium-calcium exchanger. While this increase in intracellular calcium is responsible for this compound's positive inotropic effects, it is also a key contributor to its pro-arrhythmic potential.

Elevated intracellular calcium levels can lead to delayed afterdepolarizations, which are oscillations in the membrane potential that can trigger ectopic beats and tachyarrhythmias. This can manifest as premature ventricular contractions, and in cases of toxicity, more serious arrhythmias such as ventricular tachycardia or fibrillation.

This compound also has significant effects on the electrical conduction system of the heart, primarily through its vagomimetic actions. This leads to a slowing of the sinus rate and decreased conduction velocity through the AV node. While this is the desired therapeutic effect for rate control in atrial fibrillation, excessive vagal stimulation can result in severe bradycardia, sinus arrest, or high-degree AV block.

The combination of increased automaticity (due to calcium overload) and impaired conduction (due to vagal effects) can create a substrate for a wide variety of arrhythmias. The narrow therapeutic index of this compound means that factors affecting its pharmacokinetics and pharmacodynamics, such as renal impairment, electrolyte disturbances (particularly hypokalemia, hypomagnesemia, and hypercalcemia), and drug interactions, can precipitate toxicity and increase the risk of adverse cardiovascular events.

| Compound Name |

| This compound |

| Bisoprolol |

| Diltiazem |

| Betaxolol |

| Apixaban |

Clinical Trial Sub-Analyses on Mortality Association in Atrial Fibrillation

| Trial/Study | Patient Population | Key Findings on this compound and Mortality |

|---|---|---|

| ENGAGE AF-TIMI 48 | Atrial Fibrillation | Associated with increased sudden cardiac death in patients without heart failure, and increased all-cause and cardiovascular death in patients with heart failure. |

| AFFIRM (Sub-analysis) | Atrial Fibrillation | Initial analysis showed increased all-cause, cardiovascular, and arrhythmic mortality. A later propensity-matched analysis found no significant association. |

| ARISTOTLE (Sub-analysis) | Atrial Fibrillation | Baseline use not associated with increased mortality, but risk was dose-dependent (higher with serum levels ≥1.2 ng/mL). Initiation of this compound during the trial was associated with higher mortality. |

Arrhythmogenic Potential and Related Electrophysiological Derangements

The arrhythmogenic potential of this compound is intrinsically linked to its fundamental mechanism of action: the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in myocardial cells. proquest.comtandfonline.com This inhibition leads to an increase in intracellular sodium concentration. proquest.comtandfonline.com Consequently, the sodium-calcium exchanger's activity is altered, promoting an influx of calcium ions and increasing intracellular calcium levels. proquest.comtandfonline.com This elevation in intracellular calcium is the primary driver of this compound's arrhythmogenic effects, primarily through two mechanisms: enhanced automaticity and the generation of delayed afterdepolarizations (DADs).

Enhanced automaticity arises from a this compound-induced decrease in the resting membrane potential and an increased slope of phase 4 diastolic depolarization in cardiac Purkinje fibers. bmj.com This effect can provoke spontaneous firing of ectopic pacemakers, leading to premature ventricular contractions (the most common arrhythmia associated with this compound), atrial tachycardia, and junctional tachycardia. bmj.comemcrit.org

Delayed afterdepolarizations are transient, spontaneous depolarizations that occur after full repolarization. They are a direct consequence of intracellular calcium overload. If these DADs reach the threshold potential, they can trigger extrasystoles or sustained tachyarrhythmias, such as ventricular tachycardia. A specific and pathognomonic, though rare, arrhythmia associated with this compound toxicity is bidirectional ventricular tachycardia.

Beyond its effects on automaticity, this compound significantly alters the electrophysiological properties of various cardiac tissues. It shortens the action potential duration in atrial and ventricular myocytes, which can contribute to its pro-arrhythmic nature. emcrit.org Furthermore, this compound exerts significant parasympathomimetic (vagomimetic) effects, particularly on the atrioventricular (AV) node. proquest.comtandfonline.com This leads to slowed conduction velocity and a prolonged refractory period in the AV node, which can result in various degrees of AV block. bmj.com This combination of increased automaticity in subsidiary pacemakers and depressed conduction at the AV node is a hallmark of this compound's electrophysiological profile. bmj.com

Table 1: Electrophysiological Effects of this compound on Cardiac Tissues

| Cardiac Tissue | Electrophysiological Effect | Clinical Manifestation |

|---|---|---|